molecular formula C10H9FO3 B13510721 5-fluoro-3,4-dihydro-1H-2-benzopyran-1-carboxylicacid

5-fluoro-3,4-dihydro-1H-2-benzopyran-1-carboxylicacid

Cat. No.: B13510721
M. Wt: 196.17 g/mol
InChI Key: XWLVNEIFJXCWSE-UHFFFAOYSA-N
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Description

5-fluoro-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid is a fluorinated organic compound with the molecular formula C10H9FO3. This compound belongs to the class of benzopyrans, which are known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid typically involves the fluorination of a benzopyran precursor. One common method is the reaction of 3,4-dihydro-2H-1-benzopyran-1-carboxylic acid with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, yielding the desired fluorinated product .

Industrial Production Methods

Industrial production of 5-fluoro-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

5-fluoro-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-fluoro-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-fluoro-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s binding affinity to target proteins, leading to increased biological activity. The compound may inhibit enzymes or receptors involved in critical cellular processes, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid
  • 3,4-dihydro-8-hydroxy-3-methyl-1H-2-benzopyran-1-one
  • 5-hydroxy-7-methoxyflavanone

Uniqueness

5-fluoro-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable molecule in various research and industrial applications .

Properties

Molecular Formula

C10H9FO3

Molecular Weight

196.17 g/mol

IUPAC Name

5-fluoro-3,4-dihydro-1H-isochromene-1-carboxylic acid

InChI

InChI=1S/C10H9FO3/c11-8-3-1-2-7-6(8)4-5-14-9(7)10(12)13/h1-3,9H,4-5H2,(H,12,13)

InChI Key

XWLVNEIFJXCWSE-UHFFFAOYSA-N

Canonical SMILES

C1COC(C2=C1C(=CC=C2)F)C(=O)O

Origin of Product

United States

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